5-Benzyloxy Propafenone

Description

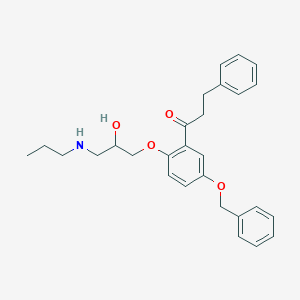

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-[2-hydroxy-3-(propylamino)propoxy]-5-phenylmethoxyphenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO4/c1-2-17-29-19-24(30)21-33-28-16-14-25(32-20-23-11-7-4-8-12-23)18-26(28)27(31)15-13-22-9-5-3-6-10-22/h3-12,14,16,18,24,29-30H,2,13,15,17,19-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBRTGWDWTYTTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 5 Benzyloxy Propafenone

Established Synthetic Pathways for 5-Benzyloxy Propafenone (B51707)

The established synthesis of 5-Benzyloxy Propafenone primarily involves the construction of a core phenylpropiophenone structure, followed by the introduction of the characteristic aminopropanol (B1366323) side chain. A key intermediate in the synthesis of 5-benzyloxy and 5-hydroxy analogues of propafenone is a chalcone (B49325), an α,β-unsaturated ketone, which undergoes selective modification. nih.govresearchgate.netresearchgate.net

A common route begins with the condensation of a substituted acetophenone (B1666503) with benzaldehyde (B42025) to form the unsaturated ketone. ceon.rs This is followed by a series of reactions including reduction, etherification, and aminolysis to yield the final product. ceon.rs

The synthesis of propafenone-type compounds, including the 5-benzyloxy derivative, is characterized by several critical reaction steps.

Selective Double Bond Reduction : A crucial step in the synthesis of this compound is the selective reduction of the carbon-carbon double bond in a chalcone intermediate (an α,β-unsaturated ketone). nih.govresearchgate.netresearchgate.net This reduction must be performed without cleaving the benzyl (B1604629) group. nih.govresearchgate.net Catalytic hydrogenation, often using palladium on carbon (Pd/C), is a common method for this transformation, yielding the corresponding dihydrochalcone (B1670589) or phenylpropiophenone core structure. ceon.rsmdpi.com

Alkylation and Epoxide Formation : The phenolic hydroxyl group of the phenylpropiophenone intermediate is alkylated to introduce the aminopropanol side chain. This is typically achieved through a reaction with epichlorohydrin (B41342) in the presence of a base, which forms a glycidyl (B131873) ether (an epoxide intermediate). nih.govresearchgate.netnih.govnih.gov An alternative starting point involves reacting 2'-hydroxyacetophenone (B8834) with epichlorohydrin to form 2-(2',3'-epoxypropoxy)-acetophenone. google.com

Epoxide Ring Opening (Aminolysis) : The final key step is the nucleophilic opening of the epoxide ring by an appropriate amine, such as propylamine (B44156). nih.govgoogle.comsmolecule.com This reaction, known as aminolysis, forms the 1-(aryloxy)-3-(alkylamino)-2-propanol side chain that is characteristic of propafenone and its analogues. nih.govceon.rs Microwave irradiation has been shown to be a highly efficient method for this step, compatible with a wide range of amines and leading to high yields. nih.gov

Below is a table summarizing the key synthetic transformations:

Table 1: Key Reactions and Intermediates in this compound Synthesis

| Reaction Step | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| Condensation | Substituted Acetophenone + Benzaldehyde | Base (e.g., NaOH) | α,β-Unsaturated Ketone (Chalcone) |

| Selective Reduction | α,β-Unsaturated Ketone | H₂, 5% Pd/C | Saturated Ketone (Phenylpropiophenone) ceon.rs |

| Epoxide Formation | Phenolic Ketone (e.g., 2'-hydroxy-3-phenylpropiophenone) | Epichlorohydrin, Base (e.g., NaOH) | Glycidyl Ether (Epoxide) nih.gov |

| Epoxide Ring Opening | Epoxide Intermediate | Propylamine (or other amine), often with heat or microwave irradiation nih.gov | Final Propafenone Analogue nih.gov |

Synthetic Strategies for Analogues with Variations in the Benzyl Moiety

Synthetic strategies have been developed to create analogues of propafenone with modifications to the benzyl moiety, allowing for the exploration of structure-activity relationships. nih.govceon.rscabidigitallibrary.org These syntheses generally follow the same core pathway but utilize different starting materials.

The primary method for introducing variation is to use a substituted benzaldehyde during the initial condensation step with a hydroxyacetophenone. ceon.rs For example, to create analogues with a fluorine or chlorine atom on the ortho position of the benzyl group, 2-fluorobenzaldehyde (B47322) or 2-chlorobenzaldehyde (B119727) is used, respectively. ceon.rs The subsequent steps of reduction, epoxidation, and aminolysis proceed as in the standard synthesis to yield the desired substituted analogue. ceon.rs This approach allows for systematic modification of the benzyl ring with various electron-withdrawing or electron-donating groups to study their effect on the molecule's properties. cabidigitallibrary.org

The table below illustrates this strategy with specific examples:

Table 2: Synthesis of Analogues with Benzyl Moiety Variations

| Target Analogue Substituent | Benzaldehyde Used in Condensation | Reference |

|---|---|---|

| Unsubstituted (Propafenone) | Benzaldehyde | google.com |

| 5-Benzyloxy | Benzaldehyde (starting with a benzyloxy-substituted phenol) | nih.gov |

| ortho-Fluoro | 2-Fluorobenzaldehyde | ceon.rs |

| ortho-Chloro | 2-Chlorobenzaldehyde | ceon.rs |

Novel Approaches in this compound Synthesis

While established methods are effective, research into novel synthetic strategies continues, aiming for greater efficiency, selectivity, and access to a wider range of derivatives.

Palladium-catalyzed reactions represent a powerful tool for the direct functionalization of C-H bonds, offering novel and efficient routes to complex molecules. scribd.comnih.gov In the context of the propafenone scaffold, which is built around an aryl ketone, palladium-catalyzed ortho-hydroxylation presents a modern approach to synthesize key phenolic intermediates. nih.gov

This method allows for the direct, regioselective hydroxylation of an aryl ketone at the position ortho to the carbonyl group. scribd.comnih.gov The ketone itself acts as a directing group, guiding the palladium catalyst to the adjacent C-H bond. nih.gov The reaction typically uses a palladium(II) catalyst, such as Pd(OAc)₂, in combination with an oxidant. scribd.com A unique system employing a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) has been shown to be highly effective, serving as both the oxygen source and a critical factor for the C-H functionalization. scribd.com This approach can even proceed at room temperature, demonstrating excellent reactivity and functional group tolerance. scribd.com

Furthermore, palladium-catalyzed, dual ligand-enabled non-directed C-H alkylation has been developed for the synthesis of β-(hetero)aryl ketones, a core structure within propafenone. chemrxiv.org This strategy avoids the need for pre-functionalized starting materials, enhancing step and atom economy, and has been applied to the late-stage functionalization of drug molecules. chemrxiv.org These advanced C-H functionalization techniques offer a more streamlined and versatile alternative to traditional multi-step syntheses for creating the foundational components of this compound and its analogues. scribd.comchemrxiv.org

Optimization of Synthetic Yields and Purity for Research Applications

For research applications, obtaining high yields and purity of this compound and its derivatives is essential. Several strategies are employed to optimize these outcomes.

The use of microwave-assisted synthesis, particularly for the epoxide ring-opening step, has been shown to produce high yields in a short reaction time. nih.gov This method is often superior to conventional heating. nih.gov Synthetic routes are designed to produce intermediates that can be easily purified, often through recrystallization on a multi-gram scale. nih.gov For instance, the chalcone and reduced propiophenone (B1677668) intermediates are often crystalline solids that can be purified effectively by recrystallization. nih.gov

Structure Activity Relationship Studies of 5 Benzyloxy Propafenone and Analogues

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR studies on propafenone-type molecules have been instrumental in understanding how chemical structure influences biological activity, particularly as modulators of P-glycoprotein (P-gp), a key protein in multidrug resistance. uniroma1.itnih.gov These analyses mathematically correlate variations in a molecule's physicochemical properties with changes in its biological potency.

Correlation of Biological Activity with Physicochemical Parameters (e.g., Lipophilicity, Molar Refraction)

For propafenone (B51707) analogues, a significant correlation often exists between their lipophilicity (hydrophobicity) and their biological activity. uniroma1.itunivie.ac.at Lipophilicity, often expressed as logP, is a critical factor, with increased lipophilicity generally leading to higher potency in inhibiting P-gp. plos.orgscispace.com This relationship suggests that the ability of these compounds to partition into the cell membrane is a key determinant of their function. plos.org

However, lipophilicity alone does not account for all the observed variations in activity. scispace.com Molar refraction (MR), a measure of a molecule's volume and polarizability, has also been shown to contribute to the biological activity of propafenone analogues. uniroma1.it The inclusion of MR in QSAR models can improve their predictive power, indicating that both the size and the electronic properties of the substituents play a role in the interaction with the target protein. uniroma1.it

A study on a series of 5-hydroxy and 5-benzyloxy propafenone analogues revealed that while the 5-hydroxy derivatives followed the established logP/potency correlation, the 5-benzyloxy analogues displayed nearly identical activity regardless of their individual logP values. nih.gov This suggests that the benzyloxy group introduces a specific interaction that overrides the general lipophilicity-driven trend.

Table 1: Physicochemical Parameters and P-gp Inhibitory Activity of Propafenone Analogues This table is interactive and allows for sorting and filtering of data.

| Compound Type | Key Physicochemical Parameter | Correlation with Biological Activity | Reference |

|---|---|---|---|

| Propafenone Analogues | Lipophilicity (logP) | Generally positive correlation with P-gp inhibitory activity. uniroma1.itplos.org | uniroma1.itplos.org |

| Propafenone Analogues | Molar Refraction (MR) | Contributes to protein binding, indicating the importance of polar interactions. uniroma1.it | uniroma1.it |

| 5-Hydroxy Propafenone Derivatives | Lipophilicity (logP) | Fit the established logP/potency correlation line. nih.gov | nih.gov |

Influence of Substitution Patterns on Biological Potency

The substitution pattern on the propafenone scaffold is a critical determinant of biological potency. uniroma1.it Modifications to the central aromatic ring and the nitrogen atom substituent significantly impact the molecule's activity. uniroma1.it

For instance, in the context of P-gp modulation, the phenylpropiophenone moiety is crucial for high activity. scispace.com Altering this part of the molecule, such as removing the phenyl ring at the R2 position, leads to a significant drop in potency. scispace.com The placement of substituents on the central aromatic ring is also important; moving an acyl substituent from the ortho to the meta or para position generally decreases P-gp inhibitory activity. scispace.com

Specifically for 5-substituted propafenone analogues, the nature of the substituent at this position has a profound effect. The introduction of a 5-benzyloxy group leads to compounds with nearly identical, high P-gp inhibitory activity, irrespective of other substitutions that would normally alter lipophilicity and, consequently, activity. nih.gov This suggests a specific, favorable interaction of the benzyloxy group with the target protein that dominates the structure-activity relationship. In contrast, 5-hydroxy derivatives adhere to the general trend where activity correlates with lipophilicity. nih.gov

Stereochemical Investigations and Enantiomeric Activity

Differential Biological Potency of this compound Enantiomers (Analogous to propafenone research)

While specific research on the enantiomers of this compound is not widely available, the well-documented stereoselectivity of propafenone itself provides a strong basis for analogy. For propafenone, both the (R)- and (S)-enantiomers are equipotent in blocking sodium channels, which is their primary antiarrhythmic mechanism. fda.govnih.gov

However, the (S)-enantiomer is a significantly more potent β-adrenoceptor antagonist than the (R)-enantiomer. fda.govnih.govnih.gov This difference in β-blocking activity is a clear example of stereoselective pharmacology. The eudismic ratio, which is the ratio of the potencies of the enantiomers, for β-adrenoceptor binding of (S)- over (R)-propafenone is approximately 54. nih.gov

Given these findings for the parent compound, it is highly probable that the enantiomers of this compound would also exhibit differential biological potencies, particularly concerning any off-target activities. The specific nature and magnitude of these differences would depend on how the 5-benzyloxy substituent interacts with the respective binding sites. Research on propafenone analogues has shown that while enantiomers may have similar potencies against a primary target, such as the malaria parasite, their effects on other targets, like cardiac ion channels, can differ. nih.gov

Table 2: Enantiomeric Activity of Propafenone This table is interactive and allows for sorting and filtering of data.

| Enantiomer | Sodium Channel Blocking Potency | β-Adrenoceptor Blocking Potency | Reference |

|---|---|---|---|

| (S)-Propafenone | Equipotent to (R)-enantiomer. fda.govnih.gov | Significantly more potent than (R)-enantiomer. fda.govnih.govnih.gov | fda.govnih.govnih.gov |

Computational Approaches and Molecular Modeling

Computational methods, such as molecular docking and 3D-QSAR, are powerful tools for investigating the interactions between ligands and their biological targets at a molecular level. nih.govplos.org These approaches provide insights into the binding modes of molecules and help to rationalize observed structure-activity relationships.

Docking Studies for Ligand-Target Interactions

Molecular docking studies have been employed to understand how propafenone analogues, including by extension this compound, interact with their protein targets, such as P-glycoprotein and various ion channels. plos.orgresearchgate.netnih.gov These studies aim to predict the preferred orientation and conformation of a ligand when bound to a receptor, forming a stable complex.

For propafenone-type inhibitors of P-gp, docking studies suggest that these molecules bind within the transmembrane domain of the protein. plos.org The binding site is thought to be a large, flexible cavity formed by several transmembrane helices. plos.org Specific amino acid residues within this cavity are proposed to interact with the ligand through various forces, including hydrophobic interactions and hydrogen bonds. plos.orgnih.gov

One key finding from docking studies of propafenone analogues is the importance of hydrogen bonding. nih.gov For example, analogues containing a 4-hydroxy-4-phenylpiperidine moiety are significantly more potent than their non-hydroxylated counterparts with similar lipophilicity. univie.ac.atplos.org Docking simulations suggest that this increased activity is due to the formation of a hydrogen bond between the hydroxyl group of the ligand and a tyrosine residue (Tyr310) in the P-gp binding site. nih.govresearchgate.net This highlights the importance of specific, directed interactions in determining biological potency.

While direct docking studies on this compound are not extensively reported, the consistent high activity of its analogues, irrespective of lipophilicity, strongly suggests a key interaction involving the benzyloxy group. nih.gov It is plausible that this group participates in a crucial hydrogen bond or a favorable hydrophobic interaction within the binding pocket, anchoring the molecule in a highly active conformation.

Artificial Neural Networks for Activity Prediction of Analogues

The predictive power of artificial neural networks (ANNs) has been harnessed to forecast the activity of this compound analogues, offering a sophisticated computational approach to drug design and virtual library screening. researchgate.net ANNs, inspired by the neural structure of the human brain, are computational models adept at recognizing complex patterns and making predictions from data. arxiv.orgmdpi.com These networks consist of interconnected layers of nodes that process and transform input data to generate outputs, making them a valuable tool for quantitative structure-activity relationship (QSAR) analysis of multidrug resistance (MDR) modulators like propafenone analogues. researchgate.netarxiv.org

In a study involving a dataset of 48 propafenone-type MDR modulators, ANNs were employed to predict the P-glycoprotein (PGP) inhibitory activity of a virtual library comprising 158 compounds. researchgate.net The predictive capability of these networks was rigorously tested using a leave-one-out cross-validation method. researchgate.net The results of this virtual screening highlighted several new potential lead compounds with predicted activities in the nanomolar range. researchgate.net

Notably, the ANNs consistently predicted high activity for 5-benzyloxy-analogues that also featured a 4-phenyl-4-hydroxy-piperidino substituent. researchgate.net This finding suggests that the combination of the 5-benzyloxy group and this specific piperidino moiety is a key structural feature for potent MDR-modulating activity. Conversely, analogues with a 5-hydroxy group and a morpholino substituent were predicted to be nearly inactive. researchgate.net

The predictive accuracy of the ANN models is underscored by their ability to identify crucial factors for MDR-modulating activity, such as high lipophilicity and the presence of the 4-hydroxy-4-phenyl-piperidyl substituent. researchgate.net These factors were then utilized by the network to predict the activity of novel compounds within the virtual library. researchgate.net

The following table presents the predicted EC50 values for selected compounds from the virtual library, as determined by the artificial neural network models.

Table 1: Predicted EC50 Values for Selected Virtual Library Compounds

| Compound | Predicted EC50 (µM) |

| DK072 | 0.09 |

| DK100 | 0.10 |

| DK081 | 14.80 |

| DK151 | 15.50 |

Data sourced from a study on the application of artificial neural networks in drug design. researchgate.net

The chemical structures of the highly active predicted compounds, DK072 and DK100, both feature the 5-benzyloxy substitution. In contrast, the compounds predicted to be almost inactive, DK081 and DK151, are 5-hydroxy-analogues. researchgate.net This demonstrates the utility of ANNs in discerning critical structural motifs for pharmacological activity and guiding the synthesis of new, potentially highly active compounds. researchgate.net

Pharmacological Characterization of 5 Benzyloxy Propafenone in Preclinical Models

In Vitro Pharmacological Profiling

The in vitro pharmacological assessment of 5-Benzyloxy Propafenone (B51707) and its derivatives has centered on their ability to modulate multidrug resistance (MDR), a significant challenge in chemotherapy.

The MDR-modulating activity of a series of 5-benzyloxy analogs of propafenone has been evaluated using a daunomycin efflux assay system. nih.govcnjournals.com This assay measures the ability of a compound to inhibit the efflux of the fluorescent chemotherapeutic agent daunomycin from cancer cells that overexpress drug transporters. researchgate.net The inhibition of this efflux indicates potential as an MDR modulator.

In these studies, PGP-expressing CCRF-CEM vcr1000 T-lymphoblast cells were loaded with daunomycin. researchgate.net The rate of daunomycin efflux was then measured in the presence of various concentrations of the test compounds. uniroma1.it A decrease in the efflux rate signifies that the compound is inhibiting the transporter-mediated removal of daunomycin from the cells. researchgate.netuniroma1.it The 5-benzyloxy propafenone analogs were synthesized and specifically tested for their MDR-modulating capabilities within this system. nih.gov

The potency of the this compound analogs as MDR modulators is quantified by their half maximal effective concentration (EC50) values. The EC50 represents the concentration of a compound required to achieve 50% of its maximum effect in inhibiting drug efflux. nih.govlabster.com

Structure-activity relationship studies revealed a notable finding for the 5-benzyloxy derivatives. Unlike their 5-hydroxy counterparts, which showed a correlation between their lipophilicity (log P) and potency, all four tested this compound analogs (5a-d) demonstrated nearly identical EC50 values, irrespective of their individual log P values. nih.gov Research has indicated that for compounds with a 5-benzyloxy substitution, the EC50 values appear to level off around 1 µM. researchgate.net

Table 1: EC50 Values for this compound Analogs

| Compound | Description | EC50 Value (µM) |

|---|---|---|

| 5a-d | This compound Analogs | ~1 |

Data sourced from studies on propafenone-type modulators. nih.govresearchgate.net

The primary mechanism behind the MDR-modulating activity of propafenone derivatives, including the 5-benzyloxy analogs, is the inhibition of specific drug efflux transporters, most notably P-glycoprotein (P-gp, or ABCB1). plos.orgpsu.edu P-gp is an ATP-dependent efflux pump that actively removes a wide range of xenobiotics, including many anticancer drugs, from cells, thereby reducing their efficacy. psu.eduuni-duesseldorf.de

Propafenone and its metabolites are known inhibitors of human P-glycoprotein. nih.gov Studies on various propafenone-type modulators have consistently identified them as highly active P-gp inhibitors. uniroma1.it The 5-benzyloxy substitution, in particular, has been associated with high predicted activity against P-gp. researchgate.net The interaction is thought to involve both non-specific membrane interactions and more specific binding to the protein. researchgate.net Computational docking studies using homology models of P-gp suggest that propafenone derivatives bind within a large cavity formed by transmembrane helices, with specific amino acid residues playing a crucial role in the interaction. plos.org

In Vivo Efficacy Studies using Animal Models

While direct in vivo efficacy studies for this compound are not extensively detailed in the reviewed literature, the established use of aconitine-induced arrhythmia models for its parent compound and other derivatives provides a relevant framework for its potential evaluation.

The aconitine-induced arrhythmia model in rats is a standard preclinical tool for assessing the antiarrhythmic potential of new chemical entities. ceon.rsnih.gov Aconitine is a potent toxin that induces cardiac arrhythmias, such as ventricular premature beats, ventricular tachycardia, and eventually ventricular fibrillation, by persistently activating sodium channels. semanticscholar.orgwikipedia.org The ability of a test compound to prevent or delay the onset of these arrhythmias serves as a measure of its antiarrhythmic efficacy. ceon.rsresearchgate.net This model is considered highly relevant for evaluating propafenone and its structural analogs due to their primary mechanism of action as sodium channel blockers. ceon.rswikipedia.org

Comparative studies are crucial for determining if new derivatives offer an improved efficacy or a different pharmacological profile compared to the parent drug, propafenone. In studies using the aconitine-induced arrhythmia model, various propafenone derivatives have been compared directly with propafenone. ceon.rsnih.gov

For instance, research on other derivatives, such as those with fluorine or chlorine substitutions on the benzyl (B1604629) moiety, found they did not possess a better antiarrhythmic effect than the parent compound, propafenone. ceon.rs In contrast, another study on two different structural relatives of propafenone found they had antiarrhythmic effects comparable to propafenone against aconitine-induced arrhythmias in rats. nih.gov These findings underscore the importance of specific structural modifications in determining the ultimate antiarrhythmic activity of a propafenone derivative relative to the original molecule.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Propafenone |

| Daunomycin |

| Aconitine |

| 5-hydroxy propafenone |

| N-desalkylpropafenone |

| Digoxin |

| 5OCl-PF |

| 5OF-PF |

| LG 6-101 |

| LG 6-102 |

Cellular and Molecular Mechanisms of Action of 5 Benzyloxy Propafenone

Ion Channel Modulation

The principal antiarrhythmic effects of propafenone (B51707) and its derivatives are attributed to their interaction with various ion channels that are critical for cardiac action potential generation and propagation.

Propafenone is a potent blocker of voltage-gated sodium channels (Nav), which are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. By binding to these channels, propafenone reduces the fast inward sodium current (INa), leading to a decrease in the rate of depolarization and the speed of conduction within the heart. This is the hallmark of Class 1C antiarrhythmic drugs.

In addition to its effects on sodium channels, propafenone and its active metabolite, 5-hydroxy-propafenone, also interact with several types of potassium channels, which are crucial for the repolarization phase of the action potential.

hERG Channels:

hKv1.5 Channels:

The hKv1.5 channel conducts the ultra-rapid delayed rectifier potassium current (IKur), which is predominantly found in the atria of the heart. Propafenone and its metabolite, 5-hydroxy-propafenone, are known to inhibit hKv1.5 channels in a concentration-dependent manner. nih.govnih.gov This inhibition is also voltage-, time-, and use-dependent. The blocking of hKv1.5 channels is thought to contribute to the antiarrhythmic effects of propafenone, particularly in the context of atrial arrhythmias.

| Compound | KD (μM) | Association Rate Constant (k) (M-1 s-1) | Dissociation Rate Constant (l) (s-1) |

|---|---|---|---|

| Propafenone | 4.4 ± 0.3 | (8.9 ± 0.9) x 106 | 39.5 ± 4.2 |

| 5-Hydroxy-Propafenone | 9.2 ± 1.6 | (2.3 ± 0.3) x 106 | 21.4 ± 3.1 |

Data sourced from studies on hKv1.5 channels stably expressed in Ltk- cells. nih.govnih.gov

Interactions with Biological Membranes (e.g., Artificial Membrane Systems)

There is a lack of specific research on the interactions of 5-Benzyloxy Propafenone with biological or artificial membrane systems. The lipophilicity of a compound can influence its interaction with the lipid bilayer of cell membranes, which can, in turn, affect its access to and interaction with membrane-embedded proteins like ion channels. A study on a series of 5-benzyloxy analogs of propafenone noted that their multidrug resistance (MDR) modulating activity was independent of their log P value, suggesting a complex interaction that is not solely dictated by lipophilicity. nih.gov However, detailed biophysical studies on the membrane interactions of this compound are needed to elucidate this aspect of its mechanism of action.

Metabolic Pathways and Biotransformation of 5 Benzyloxy Propafenone Analogues

Identification of In Vitro Metabolic Transformations

In vitro studies using human liver microsomes are instrumental in identifying the metabolic pathways of drug candidates. For propafenone (B51707) and its analogues, these studies reveal key oxidative reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.

The metabolism of propafenone is primarily mediated by three major CYP isoenzymes: CYP2D6, CYP3A4, and CYP1A2. taylorandfrancis.comnih.gov

CYP2D6: This is the principal enzyme responsible for the 5-hydroxylation of propafenone, a major metabolic pathway for the parent drug. taylorandfrancis.comnih.govresearchgate.net The activity of CYP2D6 is subject to significant genetic polymorphism, which can lead to variations in plasma concentrations of propafenone and its metabolites. researchgate.net

CYP3A4 and CYP1A2: These isoenzymes are primarily responsible for the N-dealkylation (or N-depropylation) of propafenone to form norpropafenone. taylorandfrancis.comnih.govresearchgate.netnih.gov Studies using human liver microsomes and specific inhibitors have confirmed that both CYP3A4 and CYP1A2 contribute significantly to this pathway. nih.gov

For 5-Benzyloxy Propafenone, the benzyloxy group at the 5-position blocks the primary site of action for CYP2D6. Consequently, the metabolic pathway is expected to be dominated by the N-dealkylation process mediated by CYP3A4 and CYP1A2. Other potential, though less prominent, metabolic routes could include O-debenzylation or hydroxylation at other positions on the aromatic rings.

| Isoenzyme | Primary Metabolic Reaction | Relevance to this compound |

|---|---|---|

| CYP2D6 | Aromatic ring hydroxylation (e.g., 5-hydroxylation of propafenone). taylorandfrancis.comresearchgate.net | Pathway is blocked due to the benzyloxy substituent at the 5-position. |

| CYP3A4 | N-dealkylation. taylorandfrancis.comresearchgate.netnih.gov | Expected to be a major metabolic pathway. |

| CYP1A2 | N-dealkylation. taylorandfrancis.comnih.govnih.gov | Expected to be a significant metabolic pathway. |

5-Hydroxypropafenone (B19502): Formed by CYP2D6, this metabolite has electrophysiological activity comparable to the parent drug. taylorandfrancis.comoup.comnih.gov Its plasma concentrations can be similar to propafenone, particularly in individuals who are extensive metabolizers via CYP2D6. oup.com

N-depropylpropafenone (Norpropafenone): This metabolite is formed through the action of CYP3A4 and CYP1A2. nih.gov While it demonstrates antiarrhythmic activity, it is considered less potent than propafenone and 5-hydroxypropafenone. nih.gov

In the case of this compound, the formation of 5-hydroxypropafenone is not anticipated. The primary metabolite expected from Phase I metabolism is its N-depropylated analogue. The characterization of this and other potential minor metabolites would typically be achieved using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry to identify the chemical structures formed during in vitro incubation with liver microsomes. nih.gov

In Vitro Metabolic Stability and Clearance

In vitro metabolic stability assays are crucial in early drug development to predict how quickly a compound will be cleared from the body. nuvisan.comresearchgate.net These experiments involve incubating the compound with liver fractions (like microsomes or hepatocytes) and measuring its disappearance over time. nuvisan.com

From these assays, key pharmacokinetic parameters can be determined:

Half-life (t½): The time it takes for the concentration of the compound to be reduced by half.

Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug. nuvisan.com

This data is essential for predicting in vivo hepatic clearance and bioavailability. nuvisan.com While specific metabolic stability data for this compound is not publicly available, it is a standard evaluation for novel chemical entities. The stability would be largely dependent on the efficiency of CYP3A4 and CYP1A2 in carrying out N-dealkylation. A high intrinsic clearance would suggest rapid metabolism and potentially a short duration of action in vivo.

| Parameter | Description | Significance |

|---|---|---|

| Half-life (t½) | Time required for 50% of the compound to be metabolized. | Indicates the speed of metabolic degradation. |

| Intrinsic Clearance (CLint) | The inherent metabolic capacity of the liver for the compound. nuvisan.com | Used to predict in vivo hepatic clearance and dose. nuvisan.com |

Potential for Glucuronidation and Other Conjugation Reactions

Following Phase I oxidative metabolism, propafenone and its metabolites undergo Phase II conjugation reactions, which facilitate their excretion from the body. The most significant of these is glucuronidation.

Glucuronidation: This process involves the enzyme UDP-glucuronyltransferase (UGT), which attaches a glucuronic acid moiety to the drug or its metabolites, making them more water-soluble. nih.gov Both propafenone itself and its primary metabolite, 5-hydroxypropafenone, are known to be substrates for UGT enzymes. nih.gov In fact, glucuronide conjugates are major metabolites of propafenone found in urine and feces. taylorandfrancis.com

Advanced Analytical Techniques for 5 Benzyloxy Propafenone Research

Quantitative Methodologies for Research Sample Analysis

Accurate quantification of 5-Benzyloxy Propafenone (B51707) in research samples is fundamental for pharmacological and metabolic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary methodologies employed for this purpose, offering high sensitivity and selectivity.

HPLC methods are widely developed for the analysis of Propafenone and its related compounds, and these methodologies are directly applicable to the quantification of 5-Benzyloxy Propafenone. The development of a robust HPLC method involves optimizing several key parameters to achieve efficient separation and accurate measurement.

A typical Reverse-Phase HPLC (RP-HPLC) method is preferred for its ability to separate moderately polar compounds like this compound from complex matrices. Method development focuses on the selection of an appropriate stationary phase, mobile phase composition, flow rate, and detector wavelength.

Key Developmental Parameters:

Stationary Phase: C18 columns (e.g., Eclipse XDB-C18, Enable C18G) are commonly used due to their hydrophobic nature, which provides good retention for Propafenone-type molecules. ijcrt.org Column dimensions are typically in the range of 150-250 mm in length and 4.6 mm in internal diameter, with a particle size of 5 µm. researchgate.netresearchgate.net

Mobile Phase: A mixture of an organic solvent and an aqueous buffer is used in an isocratic or gradient elution mode. Methanol (B129727) or acetonitrile (B52724) serves as the organic component, while buffers like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffers are used to control pH and improve peak shape. ijcrt.orgresearchgate.net For instance, a mobile phase consisting of methanol and 10mM ammonium acetate buffer (70:30 v/v) has been shown to be effective. ijcrt.org

Detection: UV detection is standard, with the wavelength selected based on the chromophores present in the molecule. For Propafenone and its analogs, a detection wavelength of around 246-247 nm is often chosen to achieve maximum sensitivity. ijcrt.orgresearchgate.net

Flow Rate: A flow rate of 1.0 mL/min is commonly employed to ensure good separation within a reasonable analysis time. ijcrt.orgresearchgate.net

The validation of the developed HPLC method is performed according to ICH guidelines, ensuring linearity, accuracy, precision, specificity, and robustness. researchgate.net Linearity is typically established over a concentration range relevant to the research application. researchgate.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Eclipse XDB–C18 (150 x 4.6 mm, 5µm) | ijcrt.org |

| Mobile Phase | Methanol : 10mM Ammonium Acetate Buffer (70:30% v/v) | ijcrt.org |

| Flow Rate | 1.0 mL/min | ijcrt.orgresearchgate.net |

| Detection Wavelength | 246 nm | ijcrt.org |

| Injection Volume | 20 µL | ijcrt.org |

| Column Temperature | 40°C | ijcrt.org |

For applications requiring higher sensitivity and selectivity, such as the analysis of low-concentration samples, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

LC-MS/MS methods for Propafenone and its metabolites have been extensively developed and can be adapted for this compound. nveo.orgnih.gov The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode. nveo.orgspringernature.com Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides exceptional specificity by monitoring a specific precursor-to-product ion transition. nveo.orgscispace.com

Methodological Details:

Sample Preparation: Due to the complexity of biological matrices, sample preparation is critical. Techniques range from simple protein precipitation with methanol or acetonitrile to more advanced methods like Hybrid SPE (Solid Phase Extraction) phospholipid removal technology, which minimizes matrix effects and improves method robustness. nih.govresearchgate.net

Chromatographic Separation: Similar to HPLC, C8 or C18 columns are used. nveo.org A common mobile phase consists of methanol or acetonitrile mixed with an aqueous solution containing a modifier like formic acid or ammonium formate (B1220265) to facilitate ionization. nveo.org

Mass Spectrometry: In positive ESI mode, this compound would be expected to form a protonated molecule [M+H]⁺. For MRM analysis, this precursor ion is isolated and fragmented in the collision cell to produce specific product ions. The transition from the precursor ion to the most abundant and stable product ion is monitored for quantification. For Propafenone (m/z 342.2), a common transition monitored is to the product ion m/z 116.1/116.2. nveo.orgscispace.com A similar fragmentation pattern would be optimized for this compound.

| Parameter | Typical Condition for Propafenone Analogs | Reference |

|---|---|---|

| LC System | Agilent 1200 Series or Shimadzu HPLC | nveo.orgscispace.com |

| Mass Spectrometer | Triple Quadrupole (e.g., AB SCIEX API 5500, Agilent 6410B) | nveo.orgscispace.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nveo.orgspringernature.com |

| Column | Thermo Betabasic C8 (100 x 4.6 mm, 5µm) or Gemini C18 (75 x 4.6 mm, 3.0 µm) | nveo.org |

| Mobile Phase | Methanol and 5 mM ammonium acetate with 0.2% formic acid (68:32, v/v) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | scispace.com |

| Example MRM Transition (Propafenone) | m/z 342.2 → 116.1 | scispace.com |

Spectroscopic Characterization for Structural Elucidation

The definitive confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each provide unique and complementary information to fully elucidate the molecular architecture.

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. A full assignment of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) NMR experiments, can confirm the connectivity and stereochemistry of this compound.

Detailed NMR studies of Propafenone provide a strong basis for interpreting the spectra of its benzyloxy analog. researchgate.netnih.gov

¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals include those for the aromatic protons on the three benzene (B151609) rings, the aliphatic protons of the propylamino side chain, and the characteristic protons of the hydroxypropoxy linker. The presence of the benzyloxy group would be confirmed by signals corresponding to the benzylic CH₂ protons and the five protons of its own phenyl ring.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct signals for the carbonyl carbon of the propiophenone (B1677668) backbone, the aromatic carbons, and the aliphatic carbons of the side chain. The additional signals corresponding to the benzyloxy group's carbons would be a key diagnostic feature.

2D NMR Techniques: To assign all signals unambiguously, 2D NMR experiments are essential. hyphadiscovery.com

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, helping to map out the spin systems within the aliphatic side chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule, such as linking the aromatic rings to the propiophenone backbone and the side chain.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. While a complete spectrum provides a unique fingerprint for the compound, specific regions are particularly informative for structural confirmation. researchgate.netvscht.cz

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching, hydrogen-bonded | 3500 - 3200 (broad) |

| N-H (secondary amine) | Stretching | 3500 - 3300 (moderate) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C=O (aryl ketone) | Stretching | 1685 - 1665 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-O (ether and alcohol) | Stretching | 1260 - 1000 |

The presence of a strong absorption band around 1670 cm⁻¹ would confirm the aryl ketone, while a broad band in the 3300 cm⁻¹ region would indicate the hydroxyl group. The bands for the aromatic rings and the C-O ether linkages would further support the proposed structure.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition and molecular formula of a compound.

For this compound (C₂₈H₃₃NO₄), HRMS analysis would be used to confirm its molecular formula by comparing the experimentally measured exact mass of its protonated molecule [M+H]⁺ with the theoretically calculated mass.

Molecular Formula: C₂₈H₃₃NO₄

Monoisotopic Mass: 447.2399 g/mol

Calculated m/z for [C₂₈H₃₄NO₄]⁺: 448.2482

An experimental HRMS measurement yielding a value extremely close to 448.2482 would provide strong evidence for the assigned molecular formula. Furthermore, tandem HRMS (MS/MS) can be used to analyze the fragmentation pattern of the molecule. The accurate mass measurement of the fragment ions helps to confirm the identity of different structural components, providing an additional layer of certainty in the structural elucidation process.

Bioanalytical Assay Development and Validation for Preclinical Studies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of propafenone and its analogues in biological fluids due to its high sensitivity, selectivity, and speed. It is anticipated that a similar approach would be optimal for this compound.

Method Development

The development of an LC-MS/MS assay for this compound would involve the optimization of several key parameters:

Sample Preparation: The primary goal of sample preparation is to extract this compound from the biological matrix (e.g., plasma, serum, tissue homogenate) and remove interfering endogenous components. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For propafenone and its metabolites, both LLE and SPE have been successfully employed.

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be utilized to separate this compound from other components in the extracted sample. The choice of the analytical column (typically a C18 column), mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), and flow rate are optimized to achieve a sharp peak shape and a short retention time for the analyte.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is the standard for quantitative bioanalysis. This involves selecting a specific precursor ion (the protonated molecule of this compound) and one or more product ions generated by collision-induced dissociation. This highly selective detection method minimizes interference from other substances in the sample. An appropriate internal standard (IS), preferably a stable isotope-labeled version of this compound, would be used to ensure accuracy and precision.

Method Validation

Once developed, the bioanalytical method must be validated according to international guidelines (e.g., from the U.S. Food and Drug Administration) to ensure its reliability for preclinical studies. The validation process assesses several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the biological matrix.

Linearity: The range of concentrations over which the analytical response is directly proportional to the concentration of this compound.

Accuracy and Precision: The closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These are typically evaluated at multiple concentration levels (low, medium, and high quality control samples).

Lower Limit of Quantification (LLOQ): The lowest concentration of this compound that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction process in recovering this compound from the biological matrix.

Matrix Effect: The influence of endogenous components in the biological matrix on the ionization of this compound, which can affect the accuracy of the measurement.

Stability: The stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures).

Illustrative Data Tables

The following tables represent typical validation results that would be expected for a robust LC-MS/MS assay for this compound, based on data from similar compounds.

| Concentration (ng/mL) | Mean Response (Peak Area Ratio) | Standard Deviation | Coefficient of Variation (%) |

|---|---|---|---|

| 1.0 | 0.015 | 0.001 | 6.7 |

| 5.0 | 0.078 | 0.004 | 5.1 |

| 25 | 0.392 | 0.015 | 3.8 |

| 100 | 1.58 | 0.04 | 2.5 |

| 500 | 7.95 | 0.18 | 2.3 |

| 1000 | 15.88 | 0.31 | 1.9 |

| Nominal Concentration (ng/mL) | Intra-day (n=6) | Inter-day (n=18) | ||

|---|---|---|---|---|

| Accuracy (%) | Precision (CV, %) | Accuracy (%) | Precision (CV, %) | |

| 3.0 (LQC) | 102.5 | 4.8 | 104.2 | 6.1 |

| 80 (MQC) | 98.9 | 3.2 | 101.5 | 4.5 |

| 800 (HQC) | 101.2 | 2.5 | 99.8 | 3.7 |

Detailed Research Findings

While specific preclinical studies on this compound are not publicly documented, the development of a validated bioanalytical assay as described above would enable comprehensive pharmacokinetic characterization. Following administration to animal models (e.g., rats, dogs), blood samples would be collected at various time points. The validated LC-MS/MS method would then be used to determine the concentration of this compound in these samples.

The resulting concentration-time data would be used to calculate key pharmacokinetic parameters such as:

Maximum plasma concentration (Cmax): The highest concentration of the drug in the plasma.

Time to reach maximum concentration (Tmax): The time at which Cmax is observed.

Area under the plasma concentration-time curve (AUC): A measure of the total drug exposure over time.

Elimination half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

These parameters are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and for informing the design of subsequent preclinical and clinical studies.

Future Research Directions and Emerging Applications of 5 Benzyloxy Propafenone

Rational Design and Synthesis of Optimized 5-Benzyloxy Propafenone (B51707) Analogues

The rational design of novel 5-Benzyloxy Propafenone analogues is a cornerstone of its future development, aiming to enhance therapeutic efficacy and selectivity. This process relies on a deep understanding of the structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity.

The synthesis of these analogues often begins with the parent compound, Propafenone, or its key intermediates. A crucial step involves the selective reduction of a double bond without cleaving the benzyl (B1604629) group, leading to a key phenol (B47542) intermediate. nih.gov This intermediate is then alkylated using reagents like epichlorohydrine, followed by a nucleophilic epoxide ring opening to introduce various side chains, yielding the target benzylated compounds. nih.gov

Research has shown that strategic modifications can significantly impact the compound's properties. For instance, SAR studies on propafenone-type modulators of P-glycoprotein (Pgp) have identified lipophilicity and hydrogen bond acceptor strength as critical determinants of biological activity. nih.gov By systematically altering functional groups, researchers can fine-tune these properties to optimize the molecule's interaction with its target. patsnap.comdanaher.com For example, studies on related benzophenone (B1666685) analogues, synthesized in a manner analogous to propafenone derivatives, have been used to characterize the drug-binding domain, identifying key transmembrane helices involved in the interaction. acs.org This knowledge allows for the targeted design of new analogues with improved binding affinity and specificity.

A key finding that guides the rational design of this compound analogues is the observation that, unlike their 5-hydroxy counterparts, their MDR-modulating activity appears to be independent of their lipophilicity (log P value). nih.gov This suggests a different or more specific mode of interaction that can be exploited in the design of new compounds with potentially fewer off-target effects related to lipid membrane interactions.

Table 1: Synthesis and Activity of this compound Analogues

| Compound | Synthesis Method | Key Finding |

| This compound Analogues (5a-d) | Alkylation of phenol intermediate with epichlorohydrine, followed by nucleophilic epoxide ring opening. nih.gov | Showed nearly identical EC50 values for MDR-modulating activity, independent of their log P values. nih.gov |

| 5-Hydroxy Propafenone Analogues (6a-d) | Cleavage of the benzyl group from the 5-benzyloxy precursors. nih.gov | MDR-modulating activity correlated with log P values, fitting a previously established model. nih.gov |

Exploration of Novel Therapeutic Targets and Indications

While the parent compound, Propafenone, is primarily known for its Class 1C antiarrhythmic effects via sodium channel blockade, research into its analogues, including this compound, has revealed a host of novel therapeutic possibilities. drugbank.com

Multidrug Resistance (MDR) in Cancer: A significant area of investigation is the use of this compound analogues as modulators of multidrug resistance in cancer cells. nih.gov MDR is often caused by the overexpression of efflux pumps like P-glycoprotein (Pgp), which actively remove chemotherapeutic agents from the cell. Propafenone analogues have been identified as potent inhibitors of Pgp-mediated efflux. nih.gov A series of 5-benzyloxy analogues were synthesized and evaluated for their MDR-modulating activity, demonstrating their potential to reverse resistance to anticancer drugs like daunorubicin. nih.gov

Antiparasitic Activity: Lead optimization studies have identified propafenone analogues with potent antimalarial activity. umn.edu These compounds were shown to be orally bioavailable, nontoxic in rodent models, and effective at suppressing parasitemia in vivo. umn.edu This opens a promising avenue for developing new treatments for malaria, a disease with a significant global health impact. Further research has also pointed to the potential repurposing of propafenone for antileishmanial therapy. dntb.gov.ua

Other Emerging Indications: The diverse biological activities of the propafenone scaffold have led to investigations into other areas. Preclinical studies suggest potential applications in treating other cancers, such as esophageal cancer and conjunctival melanoma, and even neurodegenerative conditions like Alzheimer's disease. dntb.gov.ua The core mechanism often involves inducing cellular stress or impairing DNA damage recovery in pathological cells. dntb.gov.ua

Mechanistic Dissection of Selectivity and Efficacy

Understanding the precise molecular mechanisms by which this compound and its analogues exert their effects is crucial for optimizing their therapeutic profile and ensuring safety. Research in this area focuses on differentiating their actions from the parent compound and elucidating the structural basis for their novel activities.

In the context of multidrug resistance, the mechanism involves a direct interaction with the P-glycoprotein efflux pump. nih.gov Propafenone-type modulators have been shown to stimulate Pgp's ATPase activity in a concentration-dependent manner, which is indicative of a direct binding event. nih.gov A key mechanistic insight for this compound analogues is that their efficacy as MDR modulators does not correlate with their lipophilicity, unlike other propafenone analogues. nih.gov This suggests that the bulky, electron-rich benzyloxy group may facilitate a more specific and potent interaction within the Pgp binding pocket, overriding the general effects of lipid solubility. This unique feature is a primary focus for mechanistic studies, as it could lead to the development of highly selective Pgp inhibitors with fewer off-target effects.

Table 2: Comparative Channel Activity of Propafenone and its Metabolite

| Compound | Target Channel | Effect | K(D) Value |

| Propafenone | hKv1.5 | Concentration-dependent inhibition | 4.4 µM |

| 5-Hydroxy-propafenone | hKv1.5 | Concentration-dependent inhibition | 9.2 µM |

Data sourced from a study on a human cardiac K+ channel stably expressed in Ltk- cells. nih.gov

Application of Advanced Computational Chemistry and Artificial Intelligence in Lead Optimization

The optimization of this compound from a promising lead compound into a viable drug candidate is being accelerated by advanced computational methods and artificial intelligence (AI). patsnap.com These in silico techniques allow for the rapid assessment of numerous virtual compounds, reducing the time and expense of experimental testing. patsnap.com

Computational Chemistry: Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal. patsnap.com By analyzing a series of synthesized this compound analogues and their measured biological activities, 2D- and 3D-QSAR models can be built to predict the potency of new, yet-to-be-synthesized molecules. nih.gov Methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can generate 3D contour maps that visualize which regions of the molecule are favorable for steric, electrostatic, or hydrophobic modifications, guiding chemists in designing more effective analogues. mdpi.com Molecular docking simulations are used to predict how these analogues will bind to their target proteins, such as P-glycoprotein, providing insights into the specific amino acid interactions that confer potency and selectivity. nih.gov

Artificial Intelligence (AI) and Machine Learning: AI is revolutionizing lead optimization. nih.gov Machine learning models, particularly deep learning and generative models, can analyze vast datasets of chemical structures and biological activities to learn the complex rules governing drug-target interactions. These models can then be used to generate novel molecular structures de novo that are predicted to have high activity and desirable drug-like properties (e.g., appropriate molecular weight, logP, and solubility). nih.gov For a lead compound like this compound, a generative AI model could suggest specific modifications to the side chains or the benzyloxy group itself to maximize its P-glycoprotein inhibitory activity while minimizing potential off-target effects, such as hERG channel blockade. nih.gov These computational tools provide a powerful, data-driven approach to navigating the complex, multi-objective challenge of drug optimization. uni-bonn.de

Q & A

Q. What gaps exist in current knowledge about this compound’s mechanism of action?

- Answer: Limited data exist on its interaction with β-adrenergic receptors and mitochondrial ion channels. Future studies should integrate proteomic profiling (e.g., affinity chromatography with cardiac tissue lysates) and computational modeling (e.g., molecular docking simulations) to map binding affinities and off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.